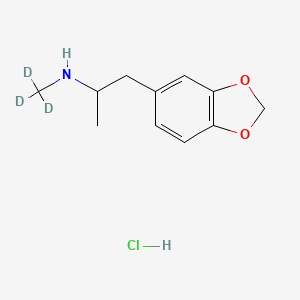

3,4-MDMA-d3 (chlorhydrate)

Vue d'ensemble

Description

3,4-MDMA-d3 (chlorhydrate) est un étalon de référence analytique utilisé comme étalon interne Structurally categorized as an amphetamine, 3,4-MDMA-d3 is chemically related to MDMA but contains deuterium isotopes, making it useful for precise quantitative analysis .

Applications De Recherche Scientifique

Researchers employ 3,4-MDMA-d3 in various fields:

Forensic Chemistry & Toxicology: Quantification of 3,4-MDMA in biological samples.

Performance-Enhancing Drugs: Detection of illicit drug use.

Stimulants Research: Investigating the effects of amphetamines.

Neurotoxicity Studies: Assessing its impact on neurotransmitter systems.

Mécanisme D'action

Target of Action

3,4-MDMA-d3 (Hydrochloride), also known as 3,4-Methylenedioxymethylamphetamine-d3, primarily targets the monoamine transporters in the brain . These transporters include the serotonin transporter (SERT) and the noradrenaline transporter (NET) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal communication.

Mode of Action

The compound enters neurons via carriage by the monoamine transporters . Once inside, 3,4-MDMA-d3 inhibits the vesicular monoamine transporter, resulting in increased concentrations of serotonin, norepinephrine, and dopamine into the cytoplasm . It induces their release by reversing their respective transporters through a process known as phosphorylation . It also acts as a weak 5-HT1 and 5-HT2 receptor agonist .

Biochemical Pathways

The primary biochemical pathway affected by 3,4-MDMA-d3 involves the serotonergic system . By increasing the concentration of serotonin in the synaptic cleft, the compound enhances serotonergic transmission. This leads to downstream effects such as mood elevation and increased sociability. The compound also affects the dopaminergic and noradrenergic systems, contributing to its stimulant effects .

Pharmacokinetics

The pharmacokinetics of 3,4-MDMA-d3 involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is readily absorbed and distributed throughout the body, including the brain . It is metabolized primarily in the liver, with its metabolites being excreted in the urine . The compound’s bioavailability is influenced by factors such as dose, route of administration, and individual metabolic differences .

Result of Action

The molecular and cellular effects of 3,4-MDMA-d3’s action include changes in neurotransmitter concentrations and altered neuronal communication . At the cellular level, the compound’s action results in increased release of serotonin, dopamine, and norepinephrine, leading to enhanced neurotransmission . This can result in various psychological effects, including feelings of euphoria, increased empathy, and heightened sensory perception .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-MDMA-d3. For instance, warm environmental temperatures and physical activity, common at raves where the compound is often used, can intensify the serotonin syndrome caused by the compound . This intensification becomes more severe when these two factors are combined, highlighting a synergistic effect . Therefore, the context in which the compound is used can significantly impact its effects and potential risks .

Analyse Biochimique

Biochemical Properties

3,4-Methylenedioxymethylamphetamine-d3 (hydrochloride) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits transporters for noradrenaline and serotonin, with inhibition constants (IC50) of 6.6 and 34.8 micromolar, respectively . Additionally, it blocks the uptake of dopamine with an IC50 of 0.48 micromolar . These interactions suggest that 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) can significantly influence neurotransmitter levels and signaling pathways in the brain.

Cellular Effects

3,4-Methylenedioxymethylamphetamine-d3 (hydrochloride) affects various types of cells and cellular processes. It has been shown to suppress locomotor activity in animals at both low and high doses . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce the release of monoamine neurotransmitters such as serotonin and dopamine from nerve endings, leading to changes in neuronal excitability and function .

Molecular Mechanism

The molecular mechanism of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) involves several key interactions at the molecular level. It acts as a substrate for the serotonin, norepinephrine, and dopamine transporters, leading to the release and reuptake inhibition of these neurotransmitters . Additionally, it binds to serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as alpha-2 adrenergic receptors, influencing various signaling pathways . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) can change over time. The compound is relatively stable, with a shelf life of up to five years when stored at -20°C . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) has been associated with neurotoxic effects, including neuronal degeneration and changes in neurotransmitter levels .

Dosage Effects in Animal Models

The effects of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) vary with different dosages in animal models. At low doses, it can suppress locomotor activity, while higher doses may lead to more pronounced neurotoxic effects . In animal studies, repeated doses of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) have been shown to cause significant increases in blood pressure, heart rate, and body temperature . These effects highlight the importance of carefully controlling dosage levels in experimental settings.

Metabolic Pathways

3,4-Methylenedioxymethylamphetamine-d3 (hydrochloride) is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme CYP2D6 . The main metabolites include 3,4-dihydroxymethamphetamine and 4-hydroxy-3-methoxymethamphetamine, which can further influence neurotransmitter levels and cardiovascular function . These metabolic pathways play a crucial role in the compound’s overall pharmacokinetics and toxicity profile.

Transport and Distribution

The transport and distribution of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) within cells and tissues involve various transporters and binding proteins. It is known to inhibit transporters for noradrenaline, serotonin, and dopamine, affecting their distribution and accumulation within the brain . Additionally, the compound’s deuterated form allows for more precise tracking and quantification in mass spectrometry studies, providing valuable insights into its pharmacokinetics and distribution patterns .

Subcellular Localization

The subcellular localization of 3,4-methylenedioxymethylamphetamine-d3 (hydrochloride) can influence its activity and function. It is primarily localized in neuronal cells, where it interacts with neurotransmitter transporters and receptors . The compound’s localization within specific cellular compartments, such as synaptic vesicles and the cytoplasm, plays a crucial role in its ability to modulate neurotransmitter release and uptake . These interactions are essential for understanding the compound’s overall effects on neuronal function and signaling.

Méthodes De Préparation

Les voies de synthèse du 3,4-MDMA-d3 ne sont pas explicitement documentées, mais il peut être préparé en incorporant des précurseurs marqués au deutérium lors de la synthèse du MDMA. Les méthodes de production industrielle impliquent probablement des techniques de synthèse chimique spécialisées pour atteindre une pureté élevée et un enrichissement isotopique.

Analyse Des Réactions Chimiques

Le 3,4-MDMA-d3 peut subir diverses réactions typiques des amphétamines :

Oxydation : Les processus oxydatifs peuvent modifier le cycle aromatique ou les chaînes latérales.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels ou la stéréochimie.

Substitution : Les réactions de substitution peuvent se produire à différentes positions sur la molécule. Les réactifs et les conditions utilisés dans ces réactions dépendent de la transformation spécifique. Les principaux produits formés au cours de ces réactions seraient des dérivés marqués au deutérium du 3,4-MDMA.

4. Applications de la recherche scientifique

Les chercheurs utilisent le 3,4-MDMA-d3 dans divers domaines :

Chimie légale et toxicologie : Quantification du 3,4-MDMA dans les échantillons biologiques.

Substances améliorant la performance : Détection de la consommation de drogues illicites.

Recherche sur les stimulants : Investigation des effets des amphétamines.

Études sur la neurotoxicité : Évaluation de son impact sur les systèmes de neurotransmetteurs.

5. Mécanisme d'action

Le 3,4-MDMA-d3, comme le MDMA, interagit avec les transporteurs de neurotransmetteurs :

Transporteurs de noradrénaline et de sérotonine : Inhibe leur fonction (valeurs de CI50 : 6,6 μM et 34,8 μM, respectivement).

Captage de la dopamine : Bloque le captage de la dopamine (CI50 = 0,48 μM). Les cibles moléculaires et les voies exactes impliquées dans ses effets restent un domaine de recherche actif.

Comparaison Avec Des Composés Similaires

Si le 3,4-MDMA-d3 présente des similitudes avec le MDMA, sa singularité réside dans son marquage isotopique. Parmi les composés similaires, on peut citer le MDMA lui-même, ainsi que d'autres amphétamines et entactogènes.

Activité Biologique

3,4-MDMA-d3 (hydrochloride), a deuterated analog of 3,4-methylenedioxymethamphetamine (MDMA), is primarily studied for its biological activity related to neurotransmitter release and psychoactive effects. This compound has garnered attention in both clinical and research settings due to its potential therapeutic applications and the need for understanding its pharmacological profile.

Chemical Structure and Properties

3,4-MDMA-d3 is chemically similar to MDMA, differing only by the substitution of hydrogen atoms with deuterium, which aids in tracing metabolic pathways in biological studies. Its molecular formula is with a molar mass of approximately 196.27 g/mol. The deuterated form provides advantages in pharmacokinetic studies, allowing for precise tracking of the compound's behavior in biological systems.

The biological activity of 3,4-MDMA-d3 is primarily attributed to its interaction with various neurotransmitter systems:

- Monoamine Release : Similar to MDMA, 3,4-MDMA-d3 acts as a potent releaser of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). It achieves this by reversing the transport mechanisms of these neurotransmitters through their respective transporters (SERT, DAT, NET) and promoting their release from synaptic vesicles into the extracellular space .

- Inhibition of Reuptake : The compound also inhibits the reuptake of these monoamines, which contributes to elevated levels in the synaptic cleft. This dual action enhances both the release and availability of neurotransmitters .

Pharmacological Effects

Research indicates that 3,4-MDMA-d3 elicits several physiological responses:

- Cardiovascular Effects : Studies have shown that MDMA and its analogs can increase blood pressure (BP) and heart rate (HR) in a dose-dependent manner. For example, MDMA at doses ranging from 1 to 20 mg/kg resulted in significant increases in BP and HR .

- Behavioral Effects : The compound is associated with increased locomotor activity and enhanced mood states, including feelings of empathy and emotional closeness . These effects are mediated through serotonergic pathways, particularly in regions such as the striatum and frontal cortex .

Comparative Biological Activity

To illustrate the biological activity differences among various compounds related to MDMA, below are tables summarizing uptake and release data:

Table 1: Neurotransmitter Uptake Inhibition

| Compound | NE Uptake | DA Uptake | 5-HT Uptake |

|---|---|---|---|

| S-(+)-Amphetamine | 0.094 | 1.30 | >10 |

| (±)-MDMA | 0.447 | 17 | 1.36 |

Table 2: Neurotransmitter Release

| Compound | NE Release | DA Release | 5-HT Release |

|---|---|---|---|

| S-(+)-Amphetamine | 7.07 ± 0.95 | 24.8 ± 3.5 | 1,765 ± 94 |

| (±)-MDMA | 77.4 ± 3.4 | 376 ± 16 | 56.6 ± 2.1 |

Case Studies and Clinical Research

Recent case studies have explored the effects of MDMA on individuals with psychiatric disorders:

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWHVONVCYWRMZ-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219794-60-1 | |

| Record name | Midomafetamine hydrochloride, (N-methyl-d3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219794601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIDOMAFETAMINE HYDROCHLORIDE, (N-METHYL-D3)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8URV4W5AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.